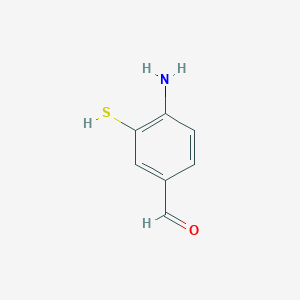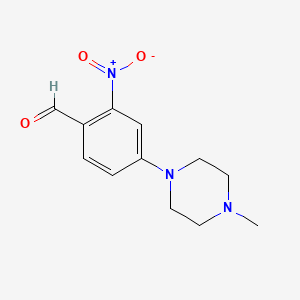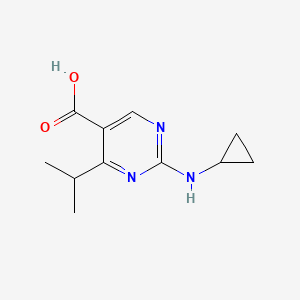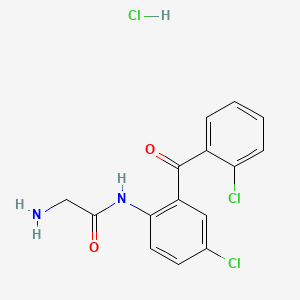
4-Amino-3-mercaptobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-mercaptobenzaldehyde is an organic compound characterized by the presence of amino and mercapto functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-nitrobenzaldehyde with thiourea, followed by reduction to introduce the amino group . The reaction conditions often involve acidic or basic environments to facilitate the nucleophilic substitution and reduction steps.
Industrial Production Methods: Industrial production of 4-Amino-3-mercaptobenzaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of bases or acids to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfonic acids, disulfides.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Amino-3-mercaptobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Amino-3-mercaptobenzaldehyde exerts its effects involves its functional groups:
Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.
Mercapto Group: Known for its ability to form strong bonds with metals and other electrophiles.
Aldehyde Group: Reactive towards nucleophiles, facilitating various chemical transformations.
These functional groups enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile reagent in chemical and biological studies .
Comparison with Similar Compounds
4-Amino-5-mercapto[1,2,4]triazole: Contains both amino and mercapto groups, used in biomedical applications.
3-Amino-4-sulfanylcoumarins: Known for their fluorescence properties and biological activities.
Uniqueness: 4-Amino-3-mercaptobenzaldehyde is unique due to its specific combination of functional groups attached to a benzaldehyde core, which imparts distinct reactivity and versatility in various applications compared to other similar compounds .
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-amino-3-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H7NOS/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2 |
InChI Key |
VCVVFSXTBBQACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)



![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)





